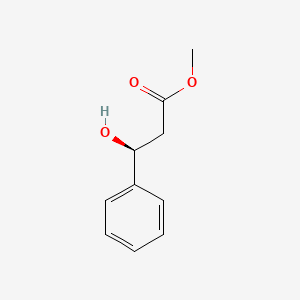

METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE

Description

Significance of Chiral β-Hydroxy Esters as Key Synthons

Chiral β-hydroxy esters are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry. researchgate.netnih.gov Their importance lies in their versatility as key intermediates for the synthesis of a wide array of high-value chemicals. nih.gov The presence of two functional groups—a hydroxyl group and an ester—in a specific stereochemical arrangement allows for a variety of subsequent chemical transformations.

These compounds are crucial precursors in the synthesis of numerous biologically active molecules and natural products. researchgate.net For instance, they are foundational in creating synthetic analogues of β-lactams, a core structure in many antibiotic drugs. researchgate.netnih.gov They also serve as starting materials for the synthesis of pheromones and carotenoids. researchgate.netnih.gov Furthermore, the β-hydroxy ester motif is a key structural component in intermediates for important pharmaceuticals, including norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, which are used as antidepressants. nih.gov The development of new and efficient methods to produce optically pure β-hydroxy esters is, therefore, an area of active research. researchgate.netnih.gov

Importance of Methyl (S)-3-Hydroxy-3-Phenylpropanoate as a Chiral Building Block

Methyl (S)-3-hydroxy-3-phenylpropanoate is a specific chiral β-hydroxy ester that serves as a highly useful building block in asymmetric synthesis. bldpharm.com Its utility is demonstrated in the synthesis of key intermediates for several bioactive molecules. nih.gov

One of the notable applications of this chiral building block is in the synthesis of the side chain of Paclitaxel (Taxol), a potent anticancer agent. researchgate.netnih.gov The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is crucial for the drug's activity, and synthetic routes often employ chiral precursors derived from β-hydroxy esters. nih.govnih.gov Specifically, a derivative of 3-hydroxy-3-phenylpropanoate is a key intermediate for constructing this complex side chain. researchgate.net

Furthermore, (S)-3-hydroxy-N-methyl-3-phenylpropanamide, an intermediate derived from Methyl (S)-3-hydroxy-3-phenylpropanoate, is essential for the enantioselective synthesis of important drugs such as fluoxetine (B1211875), tomoxetine, and nisoxetine. nih.gov These molecules are highly selective serotonin or norepinephrine reuptake inhibitors. nih.gov The ability to synthesize these complex molecules in their enantiomerically pure forms is critical, and the availability of chiral building blocks like Methyl (S)-3-hydroxy-3-phenylpropanoate is a key enabling factor. nih.govresearchgate.net

Overview of Enantioselective Synthesis Challenges in β-Hydroxy Ester Chemistry

The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. chiralpedia.com For β-hydroxy esters, achieving high levels of enantioselectivity requires overcoming several hurdles. The primary goal is to control the formation of the new stereocenter at the hydroxyl-bearing carbon. uwindsor.ca

Several strategies have been developed to address this challenge:

Asymmetric Aldol (B89426) and Reformatsky Reactions: Classic methods like the aldol reaction and the Reformatsky reaction can be adapted for asymmetric synthesis by using chiral auxiliaries, reagents, or catalysts to influence the stereochemical outcome. nih.govorganic-chemistry.org

Asymmetric Hydrogenation: The asymmetric reduction of the corresponding β-keto esters is a powerful method. chemrxiv.org This approach often employs transition-metal catalysts complexed with chiral ligands to achieve high enantioselectivity. chemrxiv.orgrsc.org

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of β-hydroxy esters, leaving the other enantiomer unreacted and thus enantiomerically enriched. researchgate.netnih.gov This can be achieved using either enzymatic or non-enzymatic chiral catalysts. researchgate.netnih.gov For example, a planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative has been used as a catalyst for the non-enzymatic kinetic resolution of aromatic β-hydroxy esters, achieving high enantiomeric excess. researchgate.netnih.gov

Substrate, Reagent, and Catalyst Control: Asymmetric synthesis, in general, relies on three main strategies to induce chirality: using a chiral substrate, a chiral reagent, or a chiral catalyst. csirhrdg.res.iniitg.ac.in In the synthesis of β-hydroxy esters, catalyst-controlled reactions are particularly prevalent, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. chiralpedia.com

The development of green and sustainable methods, such as biocatalysis using whole cells or isolated enzymes, is also an increasingly important area of research to overcome the limitations and environmental concerns of some traditional chemical methods. chemrxiv.org

Data Tables

Table 1: Physical and Chemical Properties of Methyl (S)-3-Hydroxy-3-Phenylpropanoate

| Property | Value | Source |

| CAS Number | 36615-45-9 | |

| Molecular Formula | C₁₀H₁₂O₃ | nih.gov |

| Molecular Weight | 180.20 g/mol | nih.gov |

| IUPAC Name | methyl (3S)-3-hydroxy-3-phenylpropanoate | nih.gov |

| SMILES | COC(=O)CC@HO | |

| InChI Key | VZHHCQFCDCJKIX-VIFPVBQESA-N |

Table 2: Summary of Selected Enantioselective Synthesis Approaches for Chiral β-Hydroxy Esters

| Synthesis Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of prochiral β-keto esters using a chiral catalyst. | Often employs metal catalysts (e.g., Manganese, Rhodium) with chiral ligands. Can achieve excellent yields and high enantioselectivities. chemrxiv.orgrsc.org |

| Kinetic Resolution (Non-enzymatic) | Selective acylation of one enantiomer from a racemic mixture using a chiral catalyst. | Leaves the unreacted enantiomer in high enantiomeric purity. Planar-chiral DMAP derivatives have proven effective. researchgate.netnih.gov |

| Kinetic Resolution (Enzymatic) | Use of enzymes, such as lipases, to selectively hydrolyze or acylate one enantiomer. | Offers high selectivity under mild conditions. A common strategy in biocatalysis. nih.gov |

| Asymmetric Aldol Reaction | Reaction of an enolate with an aldehyde, controlled by a chiral auxiliary or catalyst. | A fundamental carbon-carbon bond-forming reaction for creating β-hydroxy carbonyl compounds. nih.gov |

| Asymmetric Reformatsky Reaction | Reaction of an α-halo ester with a carbonyl compound in the presence of a metal (e.g., zinc), using a chiral catalyst. | Provides access to β-hydroxy esters, with enantioselectivity induced by the catalyst. organic-chemistry.org |

| Biocatalysis (Whole-cell) | Use of microorganisms to perform asymmetric reductions of β-keto esters. | A sustainable approach that can provide high enantiomeric excess under mild reaction conditions. chemrxiv.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHHCQFCDCJKIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426343 | |

| Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36615-45-9 | |

| Record name | Methyl (3S)-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cutting Edge Synthetic Methodologies for Methyl S 3 Hydroxy 3 Phenylpropanoate

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation represents one of the most powerful tools for the synthesis of chiral compounds. This approach involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively reduce a prochiral substrate. In the context of Methyl (S)-3-hydroxy-3-phenylpropanoate synthesis, the primary precursor is methyl benzoylacetate (also known as methyl 3-oxo-3-phenylpropanoate).

Transition Metal-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters, such as methyl benzoylacetate, is a well-established method for producing chiral β-hydroxy esters. Ruthenium and iridium complexes are among the most effective catalysts for this transformation, demonstrating high conversions and excellent enantioselectivities.

Ruthenium-based catalysts, particularly those employing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, have been extensively studied. The Noyori asymmetric hydrogenation, for instance, utilizes Ru-BINAP catalysts to achieve high enantiomeric excess (ee) for a variety of β-keto esters. These reactions are typically carried out under hydrogen pressure in a suitable solvent like methanol (B129727) or ethanol. The active catalyst can be prepared in situ from precursors such as [RuCl2(benzene)]2 and the chiral BINAP ligand.

More recently, iridium-catalyzed asymmetric hydrogenations have emerged as a highly efficient alternative. Iridium complexes featuring chiral P,N,N-ligands have shown exceptional performance in the hydrogenation of methyl 3-oxo-3-phenylpropanoate, affording (S)-methyl 3-hydroxy-3-phenylpropanoate with full conversion and high enantioselectivities.

Table 1: Performance of Transition Metal Catalysts in the Asymmetric Hydrogenation of Methyl Benzoylacetate

| Catalyst/Ligand | Metal | Substrate/Catalyst Ratio | Pressure (atm) | Temperature (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| Ru-BINAP | Ru | Not Specified | 4 - 100 | 23 - 100 | Methanol | High | >95 |

| Ir-Ferrocenyl P,N,N | Ir | 1000 | 20 | Not Specified | Methanol | 100 | 92-94 |

Chiral Ligand Design and Catalytic Performance in Hydrogenation Reactions

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand. The ligand's steric and electronic properties create a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.

For the synthesis of Methyl (S)-3-hydroxy-3-phenylpropanoate, a variety of chiral ligands have been developed and successfully applied. As mentioned, BINAP and its derivatives are highly effective for ruthenium-catalyzed systems. The C2-symmetry of the BINAP ligand is crucial for its high enantioselectivity.

In the realm of iridium catalysis, chiral ferrocenyl P,N,N-ligands have proven to be particularly effective. These ligands possess a unique three-dimensional structure and electronic tunability, which contribute to their high catalytic activity and stereoselectivity. A new class of sterically hindered chiral ferrocenyl P,N,N-ligands has been developed, leading to high diastereo- and enantioselectivities in the hydrogenation of related α-alkyl-β-ketoesters through dynamic kinetic resolution. The introduction of an additional stereocenter on the ligand backbone has been shown to be crucial for achieving this high level of selectivity. The flexibility and variability of such multidentate ligands are key to their broad applicability in asymmetric synthesis.

Rhodium-Catalyzed Hydrogenation for β-Borylated Esters as Precursors

While rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of a wide range of chiral compounds, its specific application to β-borylated esters as direct precursors for Methyl (S)-3-hydroxy-3-phenylpropanoate is not extensively documented in the literature. However, the general principles of rhodium catalysis suggest its potential in this area. Rhodium complexes, often with chiral phosphine (B1218219) ligands, are highly effective for the hydrogenation of various unsaturated substrates.

A plausible, though less direct, strategy could involve the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an α,β-unsaturated ester, followed by reduction of the resulting β-borylated ester. More commonly, rhodium catalysts are employed in the asymmetric hydrogenation of enamides and dehydroamino esters. For instance, a library of binol-derived chiral monophosphites, known as PhthalaPhos, has been successfully used in the rhodium-catalyzed enantioselective hydrogenation of prochiral dehydroamino esters and enamides, achieving excellent enantioselectivities. This highlights the capability of rhodium systems to create chiral centers with high fidelity, which could potentially be adapted to new precursors for chiral β-hydroxy esters.

Biocatalytic and Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole microorganisms can operate under mild reaction conditions and often exhibit exquisite enantio-, regio-, and chemoselectivity.

Lipase-Mediated Kinetic Resolution and Transesterification for Enantiomeric Enrichment

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In the context of chiral synthesis, they are widely used for the kinetic resolution of racemic mixtures. In a kinetic resolution, the enzyme selectively acylates or deacylates one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.

For the synthesis of enantiomerically enriched Methyl (S)-3-hydroxy-3-phenylpropanoate, a common strategy is the lipase-mediated kinetic resolution of its racemic form or a closely related ester, such as ethyl 3-hydroxy-3-phenylpropanoate. This can be achieved through hydrolysis or transesterification. In transesterification, an acyl donor (like vinyl acetate) is used to selectively acylate one of the enantiomers.

Several lipases have been shown to be effective for this purpose, with their performance being highly dependent on the specific substrate and reaction conditions.

Table 2: Lipase-Mediated Kinetic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate

| Lipase (B570770) Source | Reaction Type | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-alcohol | Enantiomeric Excess (ee, %) of (R)-ester |

|---|---|---|---|---|---|

| Pseudomonas cepacia | Transesterification | Vinyl Acetate / Heptane | 52.1 | 99.9 | 98.7 |

| Candida antarctica Lipase B (CALB) | Transesterification | Vinyl Acetate / Heptane | - | - | - |

| Candida rugosa Lipase (CRL) | Hydrolysis | pH 7 buffer | 32 | Racemic | Racemic |

Note: Data is for the closely related ethyl ester, but the principles are directly applicable to the methyl ester.

Microbiological Reduction Strategies for Selective Enantiomer Formation

Whole-cell microbiological reduction of β-keto esters provides a direct and often highly enantioselective route to chiral β-hydroxy esters. Baker's yeast (Saccharomyces cerevisiae) is a commonly used and readily available biocatalyst for this transformation. The reduction of methyl benzoylacetate using baker's yeast can afford (S)-methyl 3-hydroxy-3-phenylpropanoate.

The success of these bioreductions depends on various factors, including the yeast strain, cultivation conditions, and the presence of additives that can influence the activity and selectivity of the reductase enzymes within the yeast cells. Other microorganisms, such as Geotrichum candidum, have also been reported to effectively reduce ethyl benzoylacetate to the corresponding (S)-alcohol with high enantiomeric excess. google.com Reaction engineering strategies, such as the addition of glucose as a co-substrate and the use of enzyme inhibitors to suppress competing reactions, can significantly improve the yield and enantioselectivity of the process.

Table 3: Microbiological Reduction of Ethyl Benzoylacetate

| Microorganism | Additives | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-alcohol |

|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | ~85 | 99 |

| Geotrichum candidum | Not Specified | High | 98 |

| Pichia kluyveri | Glucose, α-chloroacetophenone | High | High |

| Pichia stipitis | Glucose, α-chloroacetophenone | High | High |

| Candida utilis | Glucose, α-chloroacetophenone | High | High |

Note: Data is primarily for the ethyl ester, but demonstrates the applicability of the method to the corresponding methyl ester.

Development and Application of Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow Systems

The industrial application of biocatalysis has been historically challenged by the high cost of redox cofactors (like NADH or NADPH) and the instability and poor reusability of enzymes. Recent advancements have led to the development of self-sufficient heterogeneous biocatalysts (ssHBs), which address these limitations by co-immobilizing both the enzyme and the necessary cofactor onto a solid support. researchgate.netchemrxiv.org This strategy creates a microenvironment where the cofactor is continuously regenerated in situ and retained, preventing its leaching into the reaction medium and drastically reducing operational costs. researchgate.netscispace.com

These ssHBs are particularly well-suited for integration into continuous flow systems, such as packed-bed reactors (PBRs). chemrxiv.orgnih.gov In such a setup, a solution of the starting material (a β-keto ester) is passed through a column packed with the ssHB. The enzyme within the biocatalyst, often a stereoselective ketoreductase or dehydrogenase, reduces the ketone to the desired chiral alcohol, yielding enantiopure β-hydroxy esters like Methyl (S)-3-hydroxy-3-phenylpropanoate. chemrxiv.org An ancillary substrate, such as 2-propanol, is often included in the feed to facilitate the cofactor regeneration cycle. chemrxiv.org

The key advantages of this system include:

Enhanced Stability and Reusability : Immobilization protects the enzyme from harsh reaction conditions, allowing for prolonged operational stability over numerous cycles. nih.govnih.gov

Process Intensification : Continuous flow operation allows for high productivity, straightforward automation, and easier product isolation compared to batch processes. chemrxiv.org

Sustainability : This approach aligns with green chemistry principles by minimizing waste and improving atom economy. chemrxiv.org

Research has demonstrated the successful application of ssHBs in the enantiodivergent reduction of various β-keto esters, achieving high space-time yields and excellent operational stability over extended periods. chemrxiv.org For instance, systems using (S)- and (R)-specific reductases have been developed to produce different enantiomers of β-hydroxy esters, showcasing the versatility of the platform. chemrxiv.org While specific data on Methyl (S)-3-hydroxy-3-phenylpropanoate is emerging, the established success with analogous substrates like ethyl 3-hydroxybutyrate confirms the significant potential of this technology for its efficient and sustainable synthesis. chemrxiv.org

Table 1: Performance of a Self-Sufficient Heterogeneous Biocatalyst in Continuous Flow Note: Data is representative of the technology for producing chiral β-hydroxy esters.

| Parameter | Value | Reference |

|---|---|---|

| Biocatalyst | LkKRED and NADPH co-immobilized on agarose beads | chemrxiv.org |

| Target Product | Ethyl 3-(R)-hydroxybutyrate | chemrxiv.org |

| Reactor Type | Packed Bed Reactor (PBR) | chemrxiv.org |

| Max. Space-Time Yield | 49.5 g L⁻¹ h⁻¹ | chemrxiv.org |

| Operational Stability | 21 days | chemrxiv.org |

| Cofactor Turnover Number | 2.7 x 10⁴ | chemrxiv.org |

Organocatalytic Asymmetric Synthesis

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysts. This approach often offers milder reaction conditions, lower toxicity, and insensitivity to air and moisture.

The asymmetric aldol (B89426) reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis for creating β-hydroxy carbonyl compounds. nih.gov In the context of Methyl (S)-3-hydroxy-3-phenylpropanoate, organocatalysts are primarily used to construct the chiral β-hydroxy ester backbone. The reaction typically involves the addition of a ketone or aldehyde donor to an aldehyde acceptor. While derivatives of the target compound itself are not commonly used as reactants, the synthesis of its derivatives via this method is highly relevant. For example, an organocatalyst can mediate the reaction between a suitable ketone and benzaldehyde to form a precursor that is then converted to the target ester. The choice of catalyst is crucial for controlling the stereochemical outcome of the reaction. nih.govbeilstein-journals.org

The naturally occurring amino acid L-proline and its derivatives are among the most widely studied and successful organocatalysts, particularly for aldol reactions. clockss.orgsemanticscholar.org Proline catalyzes the reaction through a dual-activation mechanism. clockss.org The secondary amine of proline reacts with a ketone donor to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group of proline activates the aldehyde acceptor via hydrogen bonding, facilitating the stereoselective attack of the enamine. clockss.org

This methodology has been successfully applied to a wide range of substrates. The reaction of acetone or other ketones with substituted benzaldehydes, catalyzed by proline or its derivatives, can yield β-hydroxy ketones with high enantioselectivity (up to >99% ee). clockss.orgrsc.org These intermediates can then be further transformed into the desired Methyl (S)-3-hydroxy-3-phenylpropanoate. The primary limitations can include the need for polar aprotic solvents like DMSO or DMF and relatively long reaction times. clockss.org

The Mukaiyama aldol reaction is a powerful variant of the aldol reaction that employs a silyl enol ether as the nucleophile and a Lewis acid as the promoter. rsc.orgwikipedia.org This approach offers a significant advantage by allowing the reaction to proceed under milder conditions and by preventing self-condensation of the carbonyl component. wikipedia.org The reaction involves the Lewis acid-mediated addition of the silyl enol ether to an aldehyde or ketone. tcichemicals.comrsc.org

For the synthesis of β-hydroxy esters like Methyl (S)-3-hydroxy-3-phenylpropanoate, a silyl ketene acetal (a silyl enol ether of an ester) is reacted with benzaldehyde. The stereochemical outcome of the Mukaiyama aldol reaction can be controlled by the geometry (E/Z) of the silyl ketene acetal and the choice of Lewis acid and reaction conditions. wikipedia.org The development of chiral Lewis acids has enabled highly enantioselective versions of this reaction, making it a cornerstone in the asymmetric synthesis of complex molecules and chiral building blocks. rsc.orgwikipedia.org

Table 2: Comparison of Organocatalytic Aldol Methodologies

| Methodology | Catalyst Type | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Direct Aldol Reaction | L-Proline and its derivatives | Bifunctional activation (enamine and H-bonding) | Up to >99% | clockss.orgrsc.org |

| Mukaiyama Aldol Reaction | Chiral Lewis Acids (e.g., Ti, Sn complexes) | Uses silyl enol ethers; avoids self-condensation | High, dependent on catalyst and substrate | rsc.orgwikipedia.org |

Chemoenzymatic Synthetic Routes for Enhanced Stereocontrol

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis to create efficient and highly selective reaction cascades. For the production of Methyl (S)-3-hydroxy-3-phenylpropanoate, a common strategy involves the chemical synthesis of a racemic mixture of the corresponding ester, followed by an enzymatic kinetic resolution to isolate the desired (S)-enantiomer. researchgate.net

A typical route begins with the chemical synthesis of racemic ethyl or methyl 3-hydroxy-3-phenylpropanoate. This racemic ester is then subjected to hydrolysis catalyzed by a lipase, such as Porcine Pancreas Lipase (PPL). researchgate.net Lipases often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to its corresponding carboxylic acid while leaving the other enantiomer unreacted. researchgate.net

In this case, the lipase would selectively hydrolyze the (R)-ester to (R)-3-hydroxy-3-phenylpropanoic acid, leaving the desired (S)-methyl 3-hydroxy-3-phenylpropanoate with high enantiomeric excess. researchgate.net The unreacted (S)-ester can then be easily separated from the (R)-acid. The reaction conditions, such as pH, temperature, and solvent, are optimized to maximize both the conversion and the enantiomeric excess (e.e.). researchgate.net This approach provides a practical and effective method for accessing the optically pure (S)-ester. researchgate.net

Non-Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution

While enzymatic methods are powerful, non-enzymatic approaches to kinetic resolution offer alternative routes to enantiopure compounds, often with different substrate scopes and operational advantages.

Non-Enzymatic Kinetic Resolution (KR) involves the use of a chiral catalyst to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.comresearchgate.net For β-hydroxy esters, this is commonly achieved through acylation reactions. For instance, the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate has been successfully demonstrated using a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative as an organocatalyst. mdpi.com In the presence of an acylating agent, this catalyst selectively acylates the (R)-enantiomer, allowing the unreacted (S)-enantiomer to be recovered with high enantiopurity (up to 99% ee). mdpi.com The selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast/k_slow), can reach values as high as 107, indicating a highly efficient resolution. mdpi.com

Dynamic Kinetic Resolution (DKR) is a more advanced and efficient process that overcomes the 50% theoretical yield limit of traditional KR. princeton.edu In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. acs.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer of the product. For the synthesis of β-hydroxy esters, a DKR process might involve the enantioselective reduction of a β-keto ester, where a racemization catalyst continuously interconverts the enantiomers of the starting material, while an asymmetric hydrogenation catalyst selectively reduces one enantiomer to the desired product. acs.orgnih.gov This approach has been effectively used to generate chiral β-hydroxy esters with multiple contiguous stereocenters in high yield and excellent stereoselectivity. acs.org

Table 3: Research Findings in Kinetic Resolution of 3-Hydroxy-3-Phenylpropanoate Analogues

| Method | Catalyst/Enzyme | Substrate | Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chemoenzymatic | Porcine Pancreas Lipase (PPL) | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | (S)-ester recovered after hydrolysis of (R)-ester | High e.e. achieved | researchgate.net |

| Non-Enzymatic KR | Planar-chiral ferrocenyl DMAP derivative | rac-ethyl 3-hydroxy-3-phenylpropanoate | (S)-enantiomer recovered after acylation of (R)-enantiomer | Up to 99% | mdpi.com |

| Dynamic KR (General) | Ru(II) complexes | Racemic β-substituted-α-keto esters | Enantioconvergent reduction | High diastereo- and enantioselectivity | nih.gov |

Other Advanced Asymmetric Synthetic Pathways

Direct asymmetric synthesis offers an alternative to kinetic resolution, aiming to create the desired enantiomer from a prochiral precursor in a single step, thus avoiding the 50% theoretical yield limit of resolution.

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound, mediated by a metal, traditionally zinc. The use of indium as a mediator has gained traction due to its mild reaction conditions and high chemoselectivity. Furthermore, the development of enantioselective variants of the indium-mediated Reformatsky reaction provides a direct route to chiral β-hydroxy esters like methyl (S)-3-hydroxy-3-phenylpropanoate.

In this approach, an organoindium reagent is generated in situ from an α-haloacetate (e.g., methyl bromoacetate or iodoacetate) and metallic indium. This reagent then adds to a prochiral aldehyde, in this case, benzaldehyde. To induce enantioselectivity, a chiral ligand is added to the reaction mixture. Chiral amino alcohols, such as cinchonine and cinchonidine, have been shown to be effective ligands for this transformation.

The reaction is typically carried out in a mixed solvent system, such as THF/pentane, at low temperatures. The chiral ligand coordinates to the indium enolate, creating a chiral environment that directs the nucleophilic attack on the aldehyde from a specific face, leading to the preferential formation of one enantiomer of the β-hydroxy ester. The choice of chiral ligand, solvent, and reaction temperature can significantly influence both the yield and the enantiomeric excess of the product.

Table 3: Enantioselective Indium-Mediated Reformatsky Reaction

| Aldehyde | α-Halo Ester | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | Ethyl Iodoacetate | Cinchonine | THF/Pentane | -75 to RT | Moderate | 40-70 |

A promising and atom-economical route to β-hydroxy esters is the cobalt-catalyzed carbonylative ring-opening of terminal epoxides in the presence of an alcohol. This method allows for the direct synthesis of methyl (S)-3-hydroxy-3-phenylpropanoate from styrene oxide, carbon monoxide, and methanol.

Recent advancements have shown that a catalytic system composed of a simple and air-stable cobalt(II) salt, such as cobalt(II) bromide, in combination with a pyrazole ligand and a catalytic amount of manganese as a reducing agent, can effectively catalyze this transformation. The active cobalt catalyst is generated in situ and facilitates the carbonylation of the epoxide.

The reaction mechanism is thought to involve the ring-opening of the epoxide by a cobalt carbonyl species, followed by the insertion of carbon monoxide and subsequent trapping by the alcohol. The regioselectivity of the epoxide opening is a critical factor, and with styrene oxide, the reaction typically proceeds with high selectivity to afford the β-hydroxy ester. The development of asymmetric versions of this reaction would provide a direct pathway to the enantiomerically pure product.

Table 4: Cobalt-Catalyzed Alkoxycarbonylation of Epoxides

| Epoxide | Alcohol | Catalyst System | CO Pressure (atm) | Temperature (°C) | Yield (%) |

| Styrene Oxide | Methanol | CoBr₂ / Pyrazole / Mn | 40 | 80 | Moderate to Excellent |

Asymmetric transfer hydrogenation (ATH) of β-keto esters is a widely used and highly efficient method for the synthesis of chiral β-hydroxy esters. For the preparation of methyl (S)-3-hydroxy-3-phenylpropanoate, the precursor is methyl benzoylacetate.

This reaction typically employs a ruthenium catalyst bearing a chiral ligand. The Noyori-type catalysts, such as RuCl(S,S)-TsDPEN, are particularly effective for this transformation. The hydrogen source is often an azeotropic mixture of formic acid and triethylamine or isopropanol (B130326).

The reaction proceeds via the transfer of a hydride from the hydrogen donor to the ketone substrate, mediated by the chiral ruthenium complex. The chiral ligand creates a stereochemically defined environment around the metal center, which directs the hydride delivery to one of the prochiral faces of the ketone, resulting in the formation of the corresponding alcohol with high enantioselectivity. This method is known for its operational simplicity, mild reaction conditions, and high yields and enantioselectivities.

Table 5: Asymmetric Transfer Hydrogenation of Methyl Benzoylacetate

| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Methyl Benzoylacetate | RuCl(S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 28 | 95 | 99 |

Stereochemical Control and Analysis in Methyl S 3 Hydroxy 3 Phenylpropanoate Synthesis

Advanced Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

The precise determination of stereochemical purity is paramount in the synthesis of enantiomerically enriched compounds like Methyl (S)-3-hydroxy-3-phenylpropanoate. Advanced analytical techniques are indispensable for accurately quantifying enantiomeric excess (e.e.) and diastereomeric ratios, ensuring the efficacy and specificity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, and thus for the determination of enantiomeric excess. uma.es The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. csfarmacie.czeijppr.com

The selection of the appropriate CSP is critical for achieving successful enantioseparation. For β-hydroxy esters like Methyl (S)-3-hydroxy-3-phenylpropanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often highly effective. csfarmacie.czeijppr.com These CSPs, for instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel, can offer excellent chiral recognition capabilities. nih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral selector. eijppr.com

The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol (B129727), isopropanol), aqueous buffer, and its pH, is optimized to achieve the best resolution and analysis time. csfarmacie.cz For Methyl (S)-3-hydroxy-3-phenylpropanoate, a typical mobile phase might consist of a mixture of n-hexane and isopropanol (B130326) for normal-phase chromatography or an acetonitrile/water or methanol/water mixture for reversed-phase chromatography. csfarmacie.czunife.it

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

A representative HPLC method for the analysis of a similar chiral β-hydroxy ester is detailed in the interactive table below.

Interactive Table: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time (R)-enantiomer | ~ 12.5 min |

| Retention Time (S)-enantiomer | ~ 15.2 min |

| Resolution (Rs) | > 2.0 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereoselectivity and Purity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be adapted to assess stereochemical purity. While standard ¹H and ¹³C NMR can confirm the constitution of Methyl (S)-3-hydroxy-3-phenylpropanoate, more advanced techniques are required to determine enantiomeric and diastereomeric purity. nih.govst-andrews.ac.uk

For determining enantiomeric excess, chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can be employed. These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. nih.gov For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to derivatize the hydroxyl group of the β-hydroxy ester, forming diastereomeric esters with distinguishable ¹H or ¹⁹F NMR signals. nih.gov The integration of these signals allows for the quantification of the enantiomeric ratio.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and connectivity. mdpi.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural confirmation. pearson.com

In syntheses where diastereomers may be formed, ¹H NMR spectroscopy is often sufficient to determine the diastereomeric ratio (d.r.). The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants for corresponding protons. By integrating the signals unique to each diastereomer, their relative abundance can be accurately determined.

Interactive Table: Representative ¹H and ¹³C NMR Data for Methyl 3-hydroxy-3-phenylpropanoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~172.5 |

| -CH(OH)- | ~5.15 (dd) | ~70.3 |

| -CH₂- | ~2.80 (m) | ~43.5 |

| Phenyl-C₁ | - | ~142.0 |

| Phenyl-C₂/C₆ | ~7.30-7.45 (m) | ~125.8 |

| Phenyl-C₃/C₅ | ~7.30-7.45 (m) | ~128.6 |

| Phenyl-C₄ | ~7.30-7.45 (m) | ~127.8 |

| -OCH₃ | ~3.70 (s) | ~51.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. nih.govdocbrown.info

Mechanistic Understanding of Factors Governing Stereoselectivity in Catalytic Systems

The synthesis of Methyl (S)-3-hydroxy-3-phenylpropanoate with high enantiomeric purity relies on stereoselective catalytic methods. Understanding the mechanisms of these catalytic systems is crucial for optimizing reaction conditions and achieving the desired stereochemical outcome. researchgate.net Asymmetric transfer hydrogenation of the corresponding β-keto ester, methyl benzoylacetate, is a prominent method for this transformation. researchgate.net

In a typical asymmetric transfer hydrogenation, a prochiral ketone is reduced to a chiral alcohol using a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral catalyst. The catalyst, usually a transition metal complex with a chiral ligand, creates a chiral environment that directs the approach of the hydride to one of the two enantiotopic faces of the carbonyl group.

Several factors influence the stereoselectivity of these reactions:

The Chiral Ligand: The structure of the chiral ligand is the primary determinant of stereoselectivity. The ligand's steric and electronic properties create a specific chiral pocket around the metal center, which dictates the binding orientation of the substrate and the trajectory of the hydride transfer.

The Metal Center: The choice of the transition metal (e.g., Ruthenium, Rhodium, Iridium) affects the catalytic activity and can influence stereoselectivity.

The Hydrogen Donor: The nature of the hydrogen donor can impact the reaction rate and, in some cases, the enantioselectivity.

Reaction Conditions: Temperature, pressure, solvent, and the presence of additives can all play a role in the stereochemical outcome. Lower temperatures often lead to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

The generally accepted mechanism for many Ru(II)-catalyzed transfer hydrogenations involves an outer-sphere mechanism where the hydride is transferred from the metal-hydride complex to the substrate without prior coordination of the ketone to the metal. The stereochemistry is determined by the energetically most favorable transition state among the possible diastereomeric arrangements of the catalyst and the substrate.

Stereochemical Models and Computational Prediction of Stereochemical Outcomes

To rationalize and predict the stereochemical outcomes of asymmetric reactions, various stereochemical models have been developed. For ketone reductions, models often consider the steric interactions between the substituents on the ketone and the chiral ligand in the transition state. For example, in catalyst-controlled reductions, the catalyst creates a well-defined chiral space, and the substrate will orient itself to minimize steric clashes, leading to the preferential formation of one enantiomer. researchgate.net

In recent years, computational chemistry has become an increasingly powerful tool for predicting and understanding stereoselectivity. nih.govrsc.orgresearchgate.net Techniques such as Density Functional Theory (DFT) can be used to model the transition states of the catalytic cycle. By calculating the energies of the different diastereomeric transition states leading to the (S) and (R) products, the enantiomeric excess can be predicted.

Molecular Electron Density Theory (MEDT) is another computational approach that analyzes the electron density changes during a reaction to understand the reaction mechanism and selectivity. nih.govrsc.org For the synthesis of chiral molecules, these computational studies can provide detailed insights into the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the substrate and the chiral catalyst that are responsible for the stereochemical control.

Furthermore, quantitative structure-activity relationship (QSAR) models, such as Hologram QSAR (HQSAR), have been applied to relate the structural features of substrates to the stereochemical outcome of biotransformations, which can also be a route to chiral β-hydroxy esters. researchgate.net These models can help in the rational design of substrates and catalysts to achieve high stereoselectivity. While a specific computational model for the synthesis of Methyl (S)-3-hydroxy-3-phenylpropanoate may not be extensively documented in public literature, the principles from studies on similar systems are directly applicable.

Chemical Transformations and Synthetic Applications of Methyl S 3 Hydroxy 3 Phenylpropanoate

Derivatization Reactions of the Hydroxyl and Ester Functionalities

The presence of two distinct functional groups on the molecule's backbone provides strategic entry points for synthetic diversification. The hydroxyl group can undergo oxidation or serve as a nucleophile, while the ester can be hydrolyzed, amidated, or reduced.

The secondary alcohol of methyl (S)-3-hydroxy-3-phenylpropanoate can be selectively oxidized to the corresponding ketone. This transformation yields methyl 3-oxo-3-phenylpropanoate, a β-keto ester, which is a valuable intermediate in its own right, often used in the synthesis of heterocyclic compounds and for creating carbon-carbon bonds via its enolate. Standard oxidation protocols can be employed for this purpose. For instance, Dess-Martin periodinane is a common reagent for such oxidations .

Conversely, the ester functionality can be selectively reduced. While the hydroxyl group is typically inert to many reducing agents used for esters, strong reagents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, affording the chiral diol, (S)-3-phenylpropane-1,3-diol. This diol is another important chiral building block, useful in the synthesis of ligands and other complex organic structures.

Table 1: Representative Oxidation/Reduction Reactions This table is generated based on standard organic transformations and specific examples from related compounds.

| Starting Material | Transformation | Reagent Example | Product |

|---|---|---|---|

| Methyl (S)-3-hydroxy-3-phenylpropanoate | Oxidation of alcohol | Dess-Martin Periodinane | Methyl 3-oxo-3-phenylpropanoate |

| Methyl (S)-3-hydroxy-3-phenylpropanoate | Reduction of ester | Lithium Aluminum Hydride (LiAlH₄) | (S)-3-Phenylpropane-1,3-diol |

The methyl ester of the title compound can be readily converted into amides through aminolysis. This reaction is often facilitated by heating the ester with an amine. For example, in a process for preparing the antidepressant fluoxetine (B1211875), the related ethyl 3-hydroxy-3-phenylpropionate (B1262273) is treated with a 35% solution of methylamine (B109427) in methanol (B129727) to yield 3-hydroxy-3-phenylpropionic acid N-methyl amide. google.com This transformation is a key step, converting the ester into a functionality that is subsequently reduced in a later stage of the synthesis. google.com

Selective hydrolysis, or saponification, of the ester group provides another route for synthetic modification. This reaction is typically carried out under basic conditions, such as with potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to yield the corresponding carboxylate salt, which upon acidic workup gives (S)-3-hydroxy-3-phenylpropanoic acid. rsc.orgnih.gov This carboxylic acid is a crucial intermediate, as it can be activated and coupled with various nucleophiles, including amines, to form amides using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org

While the title compound is the methyl ester, other alkyl esters, particularly ethyl (S)-3-hydroxy-3-phenylpropanoate, are widely used and studied. The choice of ester can influence reaction kinetics, solubility, and suitability for certain processes like enzymatic resolutions. google.comscielo.brresearchgate.net For instance, enzymatic hydrolysis using enzymes like Pseudomonas cepacia lipase (B570770) (PCL) on the racemic ethyl ester is a common method for obtaining the enantiomerically pure (R)-ester and the corresponding (S)-acid. scielo.brresearchgate.net The ethyl ester can be synthesized via several routes, including the reduction of ethyl benzoylacetate. google.com The ability to easily swap the alkyl group (e.g., methyl, ethyl, t-butyl) through transesterification under acidic or basic conditions allows chemists to fine-tune the substrate for specific synthetic steps.

Carbon-Carbon Bond Formation Strategies with Methyl (S)-3-Hydroxy-3-Phenylpropanoate Derivatives

A key strategy for employing methyl (S)-3-hydroxy-3-phenylpropanoate in more complex syntheses involves converting the hydroxyl group into a good leaving group, thereby activating the benzylic position for nucleophilic substitution, including carbon-carbon bond formation.

A powerful method involves the transformation of the hydroxyl group into a trichloroacetimidate. Research on a similar compound, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrated that the alcohol can react with trichloroacetonitrile (B146778) in the presence of a base like DBU (1,8-diazabicyclo[7.4.0]undec-7-ene) to form the corresponding O-trichloroacetimidate derivative. nih.govsciforum.net This derivative is an excellent electrophile. In the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), it can react with carbon-based nucleophiles, like anisole (B1667542) or other electron-rich arenes, to form a new carbon-carbon bond at the benzylic position. rsc.orgnih.gov This strategy effectively allows the chiral backbone of the hydroxy ester to be coupled with various aromatic systems. nih.govsciforum.net

Table 2: C-C Bond Formation via Trichloroacetimidate Derivative This table is based on a closely related analog, demonstrating the principle.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-(trichloroacetimidoyloxy)-2,2-dimethylpropanoate | Anisole | TMSOTf | Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate | rsc.orgnih.gov |

Role as a Precursor in Complex Organic Molecule Synthesis

The true value of a chiral building block is demonstrated by its successful incorporation into the synthesis of complex, high-value target molecules. The defined stereochemistry at the C3 position of methyl (S)-3-hydroxy-3-phenylpropanoate makes it an ideal starting point for creating other stereocenters or for inclusion in molecules where that specific stereochemistry is essential for biological activity.

Methyl (S)-3-hydroxy-3-phenylpropanoate and its corresponding ethyl ester and carboxylic acid are recognized as key precursors for important pharmaceuticals. researchgate.net Notably, they serve as starting materials for the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressants, fluoxetine and tomoxetine. google.comresearchgate.net

In one synthetic route to fluoxetine, (S)-ethyl 3-hydroxy-3-phenylpropanoate is first converted to N-methyl-3-hydroxy-3-phenylpropylamine. google.com This is achieved through amidation with methylamine followed by reduction of the resulting amide. The resulting chiral amino alcohol retains the (S)-stereocenter from the starting material. This intermediate is then subjected to an O-arylation reaction with 4-chlorobenzotrifluoride (B24415) to complete the synthesis of fluoxetine. chemicalbook.com The enantiopurity of the final product is directly traced back to the stereochemical integrity of the initial chiral building block. google.com

Intermediacy in the Synthesis of Chiral Pharmaceutical Precursors (focused on synthetic utility)

Methyl (S)-3-hydroxy-3-phenylpropanoate is a valuable chiral building block in organic synthesis due to its bifunctional nature, possessing both a hydroxyl and an ester group attached to a stereogenic center. Its primary utility in the pharmaceutical industry lies in its role as a precursor for the synthesis of optically pure active pharmaceutical ingredients (APIs), particularly those in the class of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs). researchgate.net The (S)-configuration of the hydroxyl group is crucial for establishing the desired stereochemistry in the final drug molecule.

The synthetic utility of Methyl (S)-3-hydroxy-3-phenylpropanoate often involves the transformation of its ester functional group into an amine. This is typically achieved through amidation followed by reduction. For instance, reaction with methylamine converts the ester into the corresponding (S)-3-hydroxy-N-methyl-3-phenylpropanamide. drugfuture.com Subsequent reduction of this amide, commonly with a powerful reducing agent like lithium aluminium hydride (LiAlH₄), yields the key intermediate (S)-N-methyl-3-hydroxy-3-phenylpropylamine. drugfuture.com This chiral amino alcohol is a direct precursor to several important antidepressant drugs. chemicalbook.comchemicalbook.com

This precursor, (S)-N-methyl-3-hydroxy-3-phenylpropylamine, serves as the cornerstone for synthesizing drugs like (S)-fluoxetine, (R)-tomoxetine, and (S)-nisoxetine. The critical step in these syntheses is the etherification of the secondary alcohol group. google.comjustia.comresearchgate.net

Synthesis of (S)-Fluoxetine: (S)-Fluoxetine, the active enantiomer in the widely known antidepressant Prozac, is synthesized from the (S)-N-methyl-3-hydroxy-3-phenylpropylamine intermediate. nih.gov The synthesis involves a nucleophilic aromatic substitution reaction where the alcohol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium t-butoxide, to form an alkoxide. google.comjustia.com This alkoxide then displaces a halogen on an activated aromatic ring, typically 1-fluoro-4-(trifluoromethyl)benzene or 1-chloro-4-(trifluoromethyl)benzene, to form the characteristic diaryl ether linkage of fluoxetine. google.comgoogle.com The use of the (S)-enantiomer of the precursor directly leads to the formation of (S)-fluoxetine, preserving the critical stereochemistry required for its pharmacological activity.

Synthesis of (R)-Tomoxetine: Tomoxetine (marketed as Strattera) is the (R)-enantiomer of the drug. Its synthesis requires the (R)-enantiomer of the N-methyl-3-hydroxy-3-phenylpropylamine precursor. While the focus here is on the (S)-ester, the synthetic principles are identical, highlighting the versatility of the 3-hydroxy-3-phenylpropanoate scaffold. The synthesis of (R)-tomoxetine involves the etherification of (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene (B1218778) in the presence of a base like potassium t-butoxide. google.comgoogle.com Chemoenzymatic routes have been developed to produce the required (R)-amino alcohol precursor, sometimes starting from the related (S)-3-hydroxy-3-phenylpropionic acid ethyl ester and proceeding through a series of steps that establish the correct (R) stereochemistry. drugfuture.com

Synthesis of Nisoxetine: Nisoxetine is a selective norepinephrine reuptake inhibitor that is structurally related to fluoxetine and tomoxetine. wikipedia.orgnih.gov Its synthesis also utilizes the N-methyl-3-hydroxy-3-phenylpropylamine core. The synthesis of (S)-nisoxetine would involve the etherification of (S)-N-methyl-3-hydroxy-3-phenylpropylamine with a 2-methoxyphenyl halide, such as 2-fluoromethoxybenzene or 2-chloromethoxybenzene, in a manner analogous to the synthesis of fluoxetine and tomoxetine. researchgate.net

The following table summarizes the key synthetic transformations involving the N-methyl-3-hydroxy-3-phenylpropylamine intermediate, derived from precursors like Methyl (S)-3-hydroxy-3-phenylpropanoate, to yield these chiral pharmaceuticals.

Synthetic Transformations Data

| Starting Intermediate | Target Pharmaceutical | Key Reagents | Reference |

| (S)-N-methyl-3-hydroxy-3-phenylpropylamine | (S)-Fluoxetine | 1. Sodium hydride (NaH) 2. 1-Fluoro-4-(trifluoromethyl)benzene | google.com |

| (S)-N-methyl-3-hydroxy-3-phenylpropylamine | (S)-Fluoxetine | 1. Potassium t-butoxide 2. 1-Chloro-4-trifluoromethylbenzene | google.com |

| (R)-N-methyl-3-hydroxy-3-phenylpropylamine | (R)-Tomoxetine | 1. Potassium t-butoxide 2. 2-Fluorotoluene | google.comgoogle.com |

| (S)-3-Hydroxy-3-phenylpropanenitrile | (S)-Nisoxetine | Multi-step synthesis involving reduction and etherification | researchgate.net |

| N-methyl-3-hydroxy-3-phenylpropylamine | Racemic Fluoxetine | 1. Caesium carbonate, Cuprous bromide 2. 4-Iodobenzotrifluoride | chemicalbook.com |

Advanced Spectroscopic and Computational Characterization of Methyl S 3 Hydroxy 3 Phenylpropanoate

High-Resolution Spectroscopic Methodologies for Structural Elucidation in Research

High-resolution spectroscopy is indispensable for the unambiguous structural confirmation of synthesized organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer complementary information, providing a complete picture of the molecular architecture.

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique used to map the connectivity and spatial relationships between atoms in a molecule. For Methyl (S)-3-hydroxy-3-phenylpropanoate, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are routinely employed to verify its structure.

The ¹H NMR spectrum provides information about the chemical environment of protons. Key signals for this molecule include the methyl ester protons, the diastereotopic methylene (B1212753) protons adjacent to the ester, the methine proton attached to the hydroxyl-bearing carbon, and the aromatic protons of the phenyl group. Similarly, the ¹³C NMR spectrum reveals the unique carbon environments within the molecule.

Combined NMR and X-ray diffraction data have been used to show that related β-diketone structures exist almost exclusively in the enol tautomeric form in solution and solid states. mdpi.comnih.gov In one study of a related compound, the ¹H NMR spectrum showed characteristic signals for the methoxy (B1213986) group (O-CH₃) at 3.98 ppm and aromatic protons between 6.91 and 8.60 ppm. mdpi.com The ¹³C NMR spectrum displayed 18 distinct signals, consistent with the number of unique carbon atoms in that particular structure. mdpi.com

Table 1: Representative NMR Data for Phenylpropanoate Derivatives This table presents typical chemical shift ranges observed for key functional groups in compounds related to Methyl (S)-3-hydroxy-3-phenylpropanoate. Exact values can vary based on solvent and specific molecular structure.

| Proton (¹H) or Carbon (¹³C) | Typical Chemical Shift (δ) in ppm | Description |

| O-CH ₃ (Ester) | 3.60 - 3.98 | Singlet signal from the methyl group protons of the ester. |

| C H₂ (Methylene) | 2.50 - 2.90 | Diastereotopic protons adjacent to the carbonyl group, often appearing as a doublet of doublets. |

| C H-OH (Methine) | 5.10 - 5.30 | Proton attached to the carbon bearing the hydroxyl and phenyl groups. |

| C ₆H₅ (Aromatic) | 7.20 - 7.40 | Signals from the five protons on the phenyl ring. |

| C =O (Carbonyl) | ~172 | Carbonyl carbon of the ester group. |

| C -OH (Carbinol Carbon) | ~70 | Carbon atom attached to the hydroxyl group. |

| O-C H₃ (Ester Carbon) | ~52 | Methyl carbon of the ester group. |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For Methyl (S)-3-hydroxy-3-phenylpropanoate (C₁₀H₁₂O₃), the expected exact mass is 180.078644 Da. nih.gov HR-ESI-MS analysis typically involves observing the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The measured m/z value is then compared to the theoretical value calculated for the expected formula. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition, complementing the structural data from NMR. In analyses of similar structures, the dominant molecular ion peak observed corresponds to the [M+H]⁺ ion, confirming the molecular weight. mdpi.com

Table 2: HR-ESI-MS Data for Methyl (S)-3-hydroxy-3-phenylpropanoate

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₃O₃⁺ | 181.08647 | Typically within ± 0.0009 of theoretical |

| [M+Na]⁺ | C₁₀H₁₂O₃Na⁺ | 203.06841 | Typically within ± 0.0010 of theoretical |

Quantum Chemical and Computational Studies

Computational chemistry offers profound insights into the behavior of molecules, from their preferred shapes to their reactivity. These in-silico methods allow researchers to model molecular properties and reaction dynamics that can be difficult to observe experimentally.

Methyl (S)-3-hydroxy-3-phenylpropanoate can adopt various three-dimensional arrangements, or conformations, due to rotation around its single bonds. Conformational analysis, often performed using methods like Density Functional Theory (DFT), seeks to identify the most stable (lowest energy) conformations. These studies are crucial because the molecule's conformation can significantly influence its reactivity and interaction with other molecules, such as enzymes or chiral catalysts. For instance, computational studies on related enzyme systems have explored conformational changes upon substrate binding, revealing that different forms (e.g., apo vs. holo) can exist in open or closed states, which is critical for catalysis. nih.gov The analysis of non-planar conformations in similar keto-enol structures has revealed interplanar angles between phenyl rings and the core molecular plane ranging from 3.77° to 21.31°. mdpi.com

A frontier in computational chemistry is the predictive design of new catalysts and the optimization of reaction conditions. mdpi.com By building statistical and machine learning models based on computed molecular descriptors, researchers can screen virtual libraries of potential catalysts to identify promising candidates before committing to laboratory synthesis. acs.orgnih.gov This data-driven approach accelerates the discovery of more efficient and selective catalysts. nih.gov For reactions like the hydrogenation or oxidation that produce chiral alcohols and esters, computational models can predict which catalyst structure will yield the highest enantiomeric excess. acs.org This involves calculating reaction energetics for multiple steps across a range of catalyst materials, such as bimetallic alloys or metal-organic frameworks (MOFs), to guide experimental efforts toward the most promising systems. acs.org

Emerging Trends and Future Research Directions in Methyl S 3 Hydroxy 3 Phenylpropanoate Chemistry

Exploration of Novel Catalytic Systems and Ligands for Enhanced Efficiency and Enantioselectivity

The asymmetric reduction of prochiral ketones is a primary method for producing enantiomerically enriched secondary alcohols like Methyl (S)-3-hydroxy-3-phenylpropanoate. A significant trend in this area is the development of novel catalytic systems and chiral ligands that offer superior efficiency and enantioselectivity.

Researchers are actively exploring a diverse range of chiral ligands to improve the performance of metal-catalyzed reactions. For instance, Ir-catalyzed asymmetric hydrogenation of β-keto esters has been successfully achieved using chiral ferrocenyl P,N,N-ligands, yielding the corresponding β-hydroxy esters with good to excellent enantioselectivities (up to 95% ee). rsc.org Another prominent class of catalysts involves chiral phosphoric acids, often derived from BINOL, which have proven effective in various asymmetric transformations. mdpi.com The success of these ligands is often attributed to their ability to create a well-defined chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

The development of tridentate chiral precursors is also a promising avenue, as they can form rigid complexes with metals, leading to more selective reductions. mdpi.com Furthermore, amino acids and their derivatives are being investigated as alternative chiral ligands for enantioselective C-H functionalization, which could open new synthetic routes to chiral molecules. mdpi.com The continuous development in this field is expected to yield even more effective and versatile catalytic systems for the synthesis of Methyl (S)-3-hydroxy-3-phenylpropanoate and related compounds.

Table 1: Examples of Novel Catalytic Systems and Ligands for Asymmetric Synthesis of β-Hydroxy Esters

| Catalyst/Ligand Type | Metal | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

| Chiral Ferrocenyl P,N,N-Ligands | Iridium | Asymmetric Hydrogenation | Up to 95% | rsc.org |

| Chiral Phosphoric Acids (BINOL-derived) | Palladium | Enantioselective Arylation | High | mdpi.com |

| Dihydrooxazaborins (from Valine methyl ester) | Boron | Asymmetric Reduction | Good | mdpi.com |

| (S,S)-Ts-DPEN | Ruthenium | Asymmetric Transfer Hydrogenation | 93:7–99:1 er | acs.org |

| Planar-chiral DMAP derivative | - | Kinetic Resolution | High | researchgate.netnih.gov |

This table is for illustrative purposes and includes examples of catalytic systems used for the synthesis of chiral β-hydroxy esters, a class of compounds to which Methyl (S)-3-hydroxy-3-phenylpropanoate belongs.

Advancements in Sustainable and Green Synthetic Methodologies for its Preparation

In line with the growing emphasis on green chemistry, researchers are actively seeking more sustainable and environmentally friendly methods for the preparation of Methyl (S)-3-hydroxy-3-phenylpropanoate. This includes the use of biocatalysis, renewable feedstocks, and processes that minimize waste and energy consumption.

Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral compounds. nih.gov Enzymes, such as lipases and ketoreductases, can catalyze reactions with high stereoselectivity under mild conditions, often in aqueous media. nih.govresearchgate.net For example, the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile, a precursor to related compounds, has been achieved using lipase (B570770) from Pseudomonas fluorescens. nih.govnih.gov

The development of processes that utilize renewable resources is another key aspect of green chemistry. 3-Hydroxypropanoic acid, a related building block, is being explored as a platform chemical that can be derived from biological sources. rsc.org While not yet a large-scale process, this highlights the potential for producing valuable chemicals like Methyl (S)-3-hydroxy-3-phenylpropanoate from sustainable feedstocks in the future. Additionally, research into catalytic chemical methods that are eco-sustainable is ongoing, aiming to replace traditional stoichiometric reagents with more environmentally benign alternatives. rsc.org

Development of Integrated Biocatalytic Reactor Systems for Continuous and Scalable Production

To translate the promise of biocatalysis into industrial reality, there is a growing focus on the development of integrated biocatalytic reactor systems for the continuous and scalable production of chiral molecules like Methyl (S)-3-hydroxy-3-phenylpropanoate. These systems aim to overcome the limitations of batch processes, such as product inhibition and enzyme instability.

One key strategy is the use of immobilized enzymes. nih.govnih.gov By attaching enzymes to a solid support, they can be easily separated from the reaction mixture and reused for multiple cycles, which significantly reduces costs. nih.gov Furthermore, immobilization can enhance the stability of enzymes, allowing them to function under a wider range of conditions. For instance, lipase immobilized on amine-modified silica (B1680970) has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, with the potential for reuse. nih.gov

The integration of these immobilized biocatalysts into continuous flow reactors, such as packed-bed reactors or membrane reactors, represents a significant advancement. nih.gov Continuous processes offer several advantages, including improved productivity, better process control, and easier integration with downstream processing. A continuous enzymatic process for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid has been successfully demonstrated at a multikilogram scale using a membrane reactor, achieving a high space-time yield. nih.gov The application of similar technologies to the production of Methyl (S)-3-hydroxy-3-phenylpropanoate is a promising area of future research. The use of ionic liquids to further stabilize enzymes within these reactor systems is also being explored to enhance process efficiency. nih.govnih.gov

Application of Advanced Computational Design and Predictive Modeling in Asymmetric Synthesis

The design and optimization of asymmetric catalytic systems has traditionally been a time-consuming and resource-intensive process. However, the application of advanced computational design and predictive modeling is revolutionizing this field. These tools allow researchers to better understand reaction mechanisms, predict the stereochemical outcome of reactions, and design more effective catalysts.

Machine learning is emerging as a powerful tool for predicting the enantiomeric excess (ee) of asymmetric reactions. rsc.org By training models on large datasets of experimental results, it is possible to predict the performance of a given catalyst and substrate combination with a high degree of accuracy. For example, a machine learning model based on DFT calculations has been developed to predict the ee value for asymmetric transfer hydrogenation reactions, with a random forest model showing excellent performance. rsc.org Such models can significantly accelerate the discovery of new and improved catalysts by allowing for the rapid virtual screening of large numbers of candidates.

Computational methods are also being used to gain a deeper understanding of the factors that control enantioselectivity. arxiv.org By modeling the transition states of catalytic reactions, researchers can identify the key interactions between the catalyst, substrate, and reagents that determine the stereochemical outcome. This knowledge can then be used to rationally design new catalysts with enhanced selectivity. For example, computational analysis has been used to understand the superior enantioselectivity observed in the transfer hydrogenation of α-methoxyimino-β-keto esters. acs.org

Table 2: Machine Learning Models for Predicting Stereoselectivity

| Model Type | Application | Key Findings | Reference |

| Random Forest | Prediction of enantiomeric excess in asymmetric transfer hydrogenation | Best performance on the dataset, with a root-mean-square error of 8.6 and a coefficient of determination R2 of 0.86. | rsc.org |

| LASSO, Decision Tree, Boosted Tree | Prediction of stereoselectivity of chiral phosphoric acid-catalyzed additions to imines | Demonstrated generalizability, suggesting applicability to other stereoselective reaction families. | arxiv.org |

This table provides examples of machine learning models applied to predict stereoselectivity in asymmetric synthesis.

Expanding the Synthetic Scope and Derivatization Possibilities for New Chemical Entities

Methyl (S)-3-hydroxy-3-phenylpropanoate is not only a valuable chiral building block in its own right but also a versatile starting material for the synthesis of a wide range of other important molecules. The presence of both a hydroxyl group and an ester functionality allows for a variety of chemical transformations, expanding its synthetic utility.

The hydroxyl group can be readily oxidized, reduced, or converted into other functional groups, such as ethers or esters. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized, for example, by conversion to an amide. These transformations open up a vast chemical space for the creation of new chemical entities.

One of the most significant applications of chiral β-hydroxy esters is in the synthesis of β-lactams, which are key structural motifs in many antibiotics. nih.gov They are also used as intermediates in the synthesis of pheromones, carotenoids, and other natural products. nih.gov The development of new and efficient methods for the derivatization of Methyl (S)-3-hydroxy-3-phenylpropanoate will continue to be an active area of research, driven by the demand for new pharmaceuticals, agrochemicals, and other high-value chemicals. The inherent reactivity of this compound makes it a flexible component in multi-step syntheses, enabling the construction of complex molecular architectures. nbinno.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl (S)-3-hydroxy-3-phenylpropanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis using chiral ligands (e.g., BINAP-metal complexes) or enzymatic resolution. For example, lipase-catalyzed kinetic resolution of racemic precursors in organic solvents can yield the (S)-enantiomer with >90% ee. Structural confirmation via [α]D (optical rotation) and cross-referencing with InChI codes (e.g., 1S/C10H12O3) ensures stereochemical fidelity . Literature on analogous esters (e.g., methyl 3-(2-hydroxyphenyl)propionate) highlights asymmetric hydrogenation as a viable route .

Q. How can researchers confirm the stereochemical configuration of Methyl (S)-3-hydroxy-3-phenylpropanoate?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral shift reagents (e.g., Eu(hfc)₃) in ¹H-NMR can differentiate enantiomers by splitting proton signals. Comparative analysis with published optical rotation data (e.g., [α]D = -X° for the (S)-enantiomer) and InChI structural descriptors (e.g., "t9-/m0/s1") provides additional validation .

Q. What analytical techniques are optimal for quantifying Methyl (S)-3-hydroxy-3-phenylpropanoate in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a chiral column (e.g., Chiralcel OD-H) and UV detection at 210–220 nm resolves enantiomers in biological or environmental samples. LC-MS/MS using electrospray ionization (ESI) in negative ion mode enhances sensitivity for trace quantification. Calibration curves with deuterated internal standards (e.g., d₃-methyl ester analogs) improve accuracy .

Advanced Research Questions

Q. What strategies mitigate racemization during the storage or reaction of Methyl (S)-3-hydroxy-3-phenylpropanoate?

- Methodological Answer : Racemization is minimized by storing the compound at -20°C under inert atmospheres (N₂ or Ar). Avoiding acidic/basic conditions during reactions (e.g., using neutral buffers or aprotic solvents) prevents proton exchange at the stereocenter. Kinetic studies using polarimetry or chiral HPLC can identify degradation thresholds (e.g., <5% racemization after 30 days at 4°C) .

Q. How does the hydroxyl group in Methyl (S)-3-hydroxy-3-phenylpropanoate influence its reactivity in esterification or transesterification reactions?

- Methodological Answer : The β-hydroxyl group participates in intramolecular hydrogen bonding, reducing nucleophilic attack at the ester carbonyl. Transesterification under mild conditions (e.g., enzymatic catalysis with CAL-B lipase) preserves stereochemistry. Computational modeling (DFT) of transition states can predict regioselectivity and guide solvent selection (e.g., THF vs. toluene) .

Q. What experimental designs are effective for studying the environmental degradation pathways of Methyl (S)-3-hydroxy-3-phenylpropanoate?

- Methodological Answer : Simulated environmental systems (e.g., OECD 301B biodegradation tests) with LC-MS monitoring quantify hydrolysis and microbial degradation rates. Isotopic labeling (¹³C at the ester group) tracks metabolite formation in soil/water matrices. Ecotoxicological assays (e.g., Daphnia magna acute toxicity) assess ecological risks, aligning with frameworks like Project INCHEMBIOL’s environmental fate studies .

Q. How can computational chemistry models predict the interaction of Methyl (S)-3-hydroxy-3-phenylpropanoate with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes (e.g., esterases or hydroxysteroid dehydrogenases). QSAR models correlate structural features (e.g., logP, polar surface area) with inhibitory activity. Validation via in vitro assays (e.g., IC₅₀ measurements) bridges computational predictions with experimental data .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products